1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound belongs to the pyrazolo-pyridine carboxylic acid family, characterized by a fused bicyclic core (pyrazolo[3,4-b]pyridine) with a 6-oxo-6,7-dihydro moiety. Key structural features include:
- 3-methyl group: Enhances steric stability and modulates electronic properties.
- Carboxylic acid group at position 4: Contributes to solubility in aqueous media and ionic interactions.
Pyrazolo-pyridine derivatives are synthesized via cyclocondensation reactions, often involving aldehydes, cyanoacetates, or ketones in ionic liquid media or methanol-water systems . The compound’s carboxylic acid groups suggest applications in medicinal chemistry (e.g., enzyme inhibition) or material science (liquid crystals) .
Properties
IUPAC Name |
1-(2-carboxyethyl)-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-5-9-6(11(18)19)4-7(15)12-10(9)14(13-5)3-2-8(16)17/h4H,2-3H2,1H3,(H,12,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHXMQUAQMUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)C(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent carboxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit significant antitumor properties. The compound has been investigated as a scaffold for developing tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy. Studies show that modifications at various positions of the pyrazolo[3,4-b]pyridine structure can enhance its potency against specific cancer cell lines, making it a promising candidate for further development in oncology .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridines have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrazolo[3,4-b]pyridines. The compound's derivatives have shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent .
Synthetic Pathways
The synthesis of 1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives with carbonyl compounds to form pyrazole rings.
- Carboxylation Reactions : Introducing carboxyethyl groups through nucleophilic substitution or coupling reactions.
The detailed synthesis route often requires optimization to enhance yield and purity .
Characterization Techniques
Characterization of the synthesized compound is performed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.
- Mass Spectrometry (MS) : Used to determine molecular weight and confirm structure.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Liquid Crystal Properties
Recent studies have indicated that certain derivatives of 1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibit liquid crystalline properties. This makes them suitable candidates for applications in liquid crystal displays (LCDs) and other optoelectronic devices .
Polymer Chemistry
The compound's functional groups allow it to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to explore its use in developing high-performance polymers with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, stabilizing its binding to the target .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Analogues and Their Properties
Key Comparative Findings
Biological Activity :
- Apixaban and related carboxamide derivatives exhibit potent anticoagulant activity due to their ability to bind Factor Xa’s active site . In contrast, the target compound’s carboxylic acid groups may favor interactions with bacterial enzymes (e.g., dihydrofolate reductase), as seen in antimicrobial pyrazolo-pyridines .
- Ethyl ester analogues (e.g., CAS 1160246-24-1) act as prodrugs, improving oral bioavailability by enhancing lipophilicity. Hydrolysis in vivo releases active carboxylic acids .
Physicochemical Properties :
- Solubility : Carboxylic acid derivatives (target compound) exhibit higher aqueous solubility (~50–100 mg/mL) compared to esters (e.g., ~10 mg/mL for CAS 1160246-24-1) or amides (apixaban: ~20 mg/mL) .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., fluorine in CAS 1160246-24-1) show higher melting points (>200°C) due to enhanced crystal packing .
Synthetic Efficiency :
- The target compound’s synthesis via ester hydrolysis (80–90% yield) is more efficient than multi-step routes for apixaban (45–60% yield) .
- Ionic liquid-mediated synthesis (e.g., [bmim][BF₄]) improves reaction rates and yields for 1-benzoyl derivatives .
Structural Flexibility: Carboxyethyl vs. Rigid aryl groups (e.g., 4-methoxyphenyl in apixaban) enhance selectivity for planar binding sites .
Biological Activity
1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a pyrazolo ring fused with a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 249.25 g/mol. The presence of multiple functional groups, including carboxylic acids and ketones, contributes to its reactivity and biological interactions.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo derivatives. For instance, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A study reported that certain derivatives exhibited selectivity indices for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Anticancer Properties
Research has indicated that pyrazolo[3,4-b]pyridine derivatives can act as potent inhibitors of various cancer-related targets. For example, some compounds have been identified as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis critical for cancer cell survival . The ability to inhibit NAMPT suggests a potential role in cancer therapy by inducing apoptosis in tumor cells.
3. PPAR Agonism
The compound's structural features also allow it to act as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARα agonists are known to regulate lipid metabolism and inflammation, making them valuable in treating dyslipidemia and related metabolic disorders . The binding affinity and activation mechanisms of these compounds are being explored to enhance their therapeutic efficacy.
The biological activity of 1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes and NAMPT, the compound can disrupt pro-inflammatory pathways and cancer cell metabolism.
- Receptor Modulation : As a PPARα agonist, it modulates gene expression involved in lipid metabolism and inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-1/COX-2 | Inhibition | |
| Anticancer | NAMPT | Induction of apoptosis | |
| Lipid metabolism | PPARα | Activation |
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, derivatives of pyrazolo[3,4-b]pyridine were tested for their anti-inflammatory efficacy. The results demonstrated that certain compounds significantly reduced edema compared to controls, showcasing their potential as effective anti-inflammatory agents.
Case Study 2: Cancer Cell Line Studies
Another study evaluated the cytotoxic effects of various pyrazolo derivatives on different cancer cell lines. The findings revealed that select compounds exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as candidates for further development in cancer treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrazolo[3,4-b]pyridine derivatives, and how can they be adapted for synthesizing the target compound?
- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring, followed by functionalization. For example, Suzuki-Miyaura cross-coupling (to introduce aryl/heteroaryl groups) and ester hydrolysis (to generate carboxylic acid moieties) are critical steps .
- Example Protocol :
Prepare the pyrazolo[3,4-b]pyridine core via cyclization of 3-aminopyrazole with a diketone.
Introduce substituents (e.g., 2-carboxyethyl) using alkylation or nucleophilic substitution.
Hydrolyze ester groups under basic conditions (e.g., NaOH in MeOH/H₂O) to yield carboxylic acids .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions and ring fusion (e.g., δ ~12–14 ppm for NH protons in pyrazole) .
- LCMS/HPLC : Confirm molecular weight (e.g., ESI-MS for [M+H]+) and purity (>95% by HPLC) .
- X-ray crystallography : Resolve bond lengths/angles (e.g., pyrazole-pyridine dihedral angles ~5–10°) for conformational analysis .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl, fluorophenyl groups) influence the compound's biological activity and selectivity?
- Methodology :
- SAR Studies : Compare kinase inhibition profiles of analogs via enzymatic assays (e.g., ADP-Glo™ Kinase Assay).
- Key Findings :
- Cyclopropyl groups enhance metabolic stability by reducing CYP450 interactions.
- Fluorophenyl substituents improve target binding via hydrophobic/π-π interactions (e.g., IC₅₀ values reduced by 3–5× vs. methoxy analogs) .
- Data Table :
| Substituent (R₁/R₂) | Kinase Inhibition (IC₅₀, nM) | Selectivity Ratio (Kinase A/B) |
|---|---|---|
| 4-Fluorophenyl | 12 ± 1.5 | 8.2 |
| 4-Methoxyphenyl | 45 ± 3.2 | 2.1 |
Q. How can contradictions in reported synthetic yields (e.g., 70% vs. 94%) be resolved during scale-up?
- Methodology :
- Process Optimization :
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation.
- Purification : Employ recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC to remove byproducts (e.g., dimerization products) .
- Critical Factors :
- Temperature Control : Exothermic steps (e.g., cyclocondensation) require slow reagent addition.
- Catalyst Loading : Adjust Pd(PPh₃)₄ in cross-coupling reactions (0.5–2 mol%) to balance cost and efficiency .
Q. What strategies mitigate solubility challenges in biological assays for this highly carboxylated compound?
- Methodology :
- Salt Formation : Prepare sodium/potassium salts via neutralization (pH 7–8) to enhance aqueous solubility .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain compound stability in cell-based assays .
- Prodrug Approach : Synthesize ester prodrugs (e.g., ethyl esters) for improved membrane permeability, followed by intracellular hydrolysis .
Data Contradiction Analysis
Q. Why do crystallographic data for similar compounds show variability in pyrazole-pyridine dihedral angles (e.g., 5° vs. 15°)?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
